2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development .
Preparation Methods
The synthesis of 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases .
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes or proteins, thereby affecting various cellular pathways. For example, it may inhibit protein kinase C (PKC), which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]propanamide include other pyrimidine derivatives such as:
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound is also a selective inhibitor of protein kinase C (PKC) and is used in COVID-19 related research.
4′-(4-Methylphenyl)-2,2′6′,2′′-terpyridine: This compound is used as a ligand in the synthesis of various metal complexes.
These compounds share similar structural features and biological activities, but each has unique properties that make them suitable for different applications.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C22H25N5O/c1-14(2)21(28)25-18-11-9-17(10-12-18)24-20-13-16(4)23-22(27-20)26-19-7-5-15(3)6-8-19/h5-14H,1-4H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
JIDIJVYMQDGEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=C(C=C3)NC(=O)C(C)C)C |
Origin of Product |
United States |
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